molecular formula C18H21N3O3 B2732589 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one CAS No. 2380175-55-1

1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one

Cat. No. B2732589
CAS RN: 2380175-55-1
M. Wt: 327.384
InChI Key: NZPUWFUFLBMNOW-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.

Mechanism of Action

1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is separate from the glutamate binding site and reduces the activity of the receptor. This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects in animal models. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. It can also reduce the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular signaling and has been implicated in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one in lab experiments is that it is a highly selective antagonist of mGluR5, which means that it does not affect other types of glutamate receptors. This allows researchers to study the specific effects of mGluR5 in neurological disorders. However, one limitation is that 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one. For example, studies could investigate the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one in combination with other drugs or therapies for neurological disorders. Additionally, research could focus on developing more potent and selective mGluR5 antagonists that have improved solubility and bioavailability. Finally, studies could investigate the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and schizophrenia.

Synthesis Methods

1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one can be synthesized using a multi-step process involving the reaction of 2-methoxypyridine-4-carboxylic acid with 2-phenoxyethanol, followed by the addition of piperazine and acetic anhydride. The final product is then purified using column chromatography.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. For example, studies have shown that 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one can improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-17-13-15(7-8-19-17)21-10-9-20(14-18(21)22)11-12-24-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPUWFUFLBMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one

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